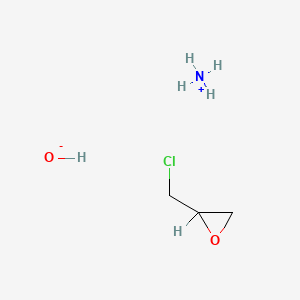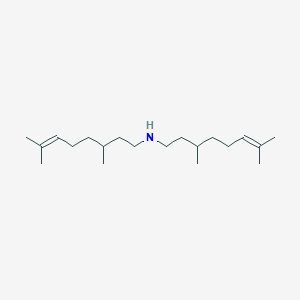![molecular formula C34H24O4 B14685832 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate CAS No. 33871-72-6](/img/structure/B14685832.png)
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is a complex organic compound that features a naphthalene nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate typically involves a multi-step process. One common method is the condensation reaction of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This method is advantageous due to its efficiency, use of inexpensive and readily available catalysts, and improved yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form strong hydrogen bonds and coordinate with various metal ions, which can interfere with or enhance specific biochemical processes . This interaction can lead to various desired effects, such as inhibition or activation of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthaldehyde-based Schiff base dyes: These compounds exhibit similar structural features and are used in various applications, including as fluorescent probes and in mechanochromic materials.
Naphthalen-2-yl derivatives: These compounds share the naphthalene nucleus and are used in organic synthesis and pharmacology.
Uniqueness
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is unique due to its specific structural configuration, which allows for versatile applications in different scientific fields. Its ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
33871-72-6 |
|---|---|
Molekularformel |
C34H24O4 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
[4-[bis(2-hydroxynaphthalen-1-yl)methyl]phenyl] benzoate |
InChI |
InChI=1S/C34H24O4/c35-29-20-16-22-8-4-6-12-27(22)32(29)31(33-28-13-7-5-9-23(28)17-21-30(33)36)24-14-18-26(19-15-24)38-34(37)25-10-2-1-3-11-25/h1-21,31,35-36H |
InChI-Schlüssel |
NMJGLKWNUVJDOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=C(C=CC4=CC=CC=C43)O)C5=C(C=CC6=CC=CC=C65)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)







![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

